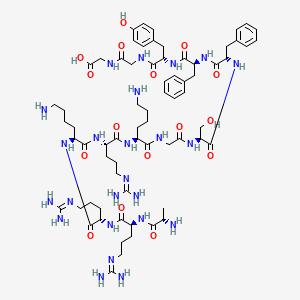
H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH is a peptide consisting of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification of the synthesized peptide is achieved through techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH are used as model compounds to study protein folding, stability, and interactions.
Biology
In biological research, this peptide can be used to investigate cell signaling pathways and protein-protein interactions . It can also serve as a substrate for studying enzyme activity.
Medicine
In medicine, peptides are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, peptides are used in the manufacture of cosmetics and nutraceuticals . They are also employed in the development of biomaterials for medical devices.
Mechanism of Action
The mechanism of action of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH involves their interaction with specific molecular targets . These targets can include receptors, enzymes, and other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and activate a signaling pathway, resulting in a cellular response.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH: can be compared with other peptides like and .
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence, which determines its structure and function. This sequence can confer unique binding properties, stability, and biological activity, making it valuable for specific research and therapeutic applications.
Properties
Molecular Formula |
C69H108N24O16 |
|---|---|
Molecular Weight |
1529.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C69H108N24O16/c1-40(72)57(100)86-47(21-12-30-79-67(73)74)61(104)90-49(23-14-32-81-69(77)78)63(106)88-46(20-9-11-29-71)60(103)89-48(22-13-31-80-68(75)76)62(105)87-45(19-8-10-28-70)58(101)84-37-55(97)85-53(39-94)66(109)93-52(34-42-17-6-3-7-18-42)65(108)92-51(33-41-15-4-2-5-16-41)64(107)91-50(35-43-24-26-44(95)27-25-43)59(102)83-36-54(96)82-38-56(98)99/h2-7,15-18,24-27,40,45-53,94-95H,8-14,19-23,28-39,70-72H2,1H3,(H,82,96)(H,83,102)(H,84,101)(H,85,97)(H,86,100)(H,87,105)(H,88,106)(H,89,103)(H,90,104)(H,91,107)(H,92,108)(H,93,109)(H,98,99)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
InChI Key |
BFOXZTNYSATGMU-HVWPAQFISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















